2-methoxy-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}benzamide
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Overview
Description
2-methoxy-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}benzamide is a compound that features a piperidine ring, a cyclohexyl group, and a benzamide moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}benzamide typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the piperidine derivative.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 2-methoxybenzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methoxy-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}benzamide has various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine-based compound with significant biological activities.
Uniqueness
2-methoxy-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C20H30N2O2 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide |
InChI |
InChI=1S/C20H30N2O2/c1-24-18-11-5-4-10-17(18)19(23)21-16-20(12-6-2-7-13-20)22-14-8-3-9-15-22/h4-5,10-11H,2-3,6-9,12-16H2,1H3,(H,21,23) |
InChI Key |
NQRMDAMERAJUNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2(CCCCC2)N3CCCCC3 |
Origin of Product |
United States |
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